molecular formula C21H28N6O2 B2463093 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine CAS No. 1208441-62-6

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2463093
CAS No.: 1208441-62-6
M. Wt: 396.495
InChI Key: FRSRVYPATDYDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of benzylpiperazine and piperidine groups attached to a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium cyanoborohydride for reductive amination, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRVYPATDYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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